methanesulfonic acid;N-methyl-2-phenylaniline;palladium
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Overview
Description
Methanesulfonic acid, N-methyl-2-phenylaniline, and palladium form a unique compound that has garnered significant interest in various scientific fields. Methanesulfonic acid is an organosulfuric acid known for its strong acidity and high solubility in water . N-methyl-2-phenylaniline is an aromatic amine with applications in organic synthesis. Palladium, a transition metal, is widely used as a catalyst in various chemical reactions, including cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid typically involves the oxidation of dimethyl sulfide using oxygen or chlorine . N-methyl-2-phenylaniline can be synthesized through the N-methylation of 2-phenylaniline using methyl iodide or dimethyl sulfate . Palladium is often introduced into the compound through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Methanesulfonic acid is produced industrially by oxidizing dimethyl disulfide with nitric acid, followed by purification . N-methyl-2-phenylaniline is produced through methylation processes in the presence of a base. Palladium is typically obtained through mining and refining processes, followed by its incorporation into various catalytic systems .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methanesulfonic acid is stable against oxidation.
Reduction: Palladium can undergo reduction reactions, often used in catalytic hydrogenation.
Substitution: N-methyl-2-phenylaniline can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxygen or chlorine for methanesulfonic acid.
Reduction: Hydrogen gas in the presence of palladium catalysts.
Substitution: Electrophiles such as halogens or nitro groups for N-methyl-2-phenylaniline.
Major Products
Oxidation: Methanesulfonic acid remains stable.
Reduction: Reduced palladium species.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Methanesulfonic acid is used in green chemistry as a catalyst for esterification and alkylation reactions . N-methyl-2-phenylaniline is utilized in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals . Palladium is extensively used in catalysis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds in organic synthesis .
Mechanism of Action
Properties
Molecular Formula |
C28H32N2O6Pd2S2-2 |
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Molecular Weight |
769.5 g/mol |
IUPAC Name |
methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/2C13H12N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2*1-5(2,3)4;;/h2*2-7,9-10,14H,1H3;2*1H3,(H,2,3,4);;/q2*-1;;;; |
InChI Key |
UJRSPTPNKZSQSI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.CS(=O)(=O)O.[Pd].[Pd] |
Origin of Product |
United States |
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